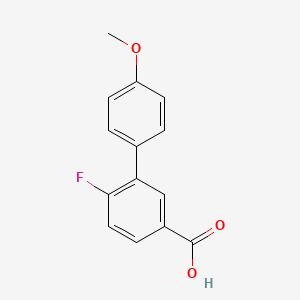

4-Fluoro-3-(4-methoxyphenyl)benzoic acid

Description

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxyphenyl group at the 3-position.

Properties

IUPAC Name |

4-fluoro-3-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHAAAADYVAWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653521 | |

| Record name | 6-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181639-55-3 | |

| Record name | 6-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methoxyphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and 4-methoxyphenylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluoro group on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions typically involve heating in polar solvents.

Esterification: Reagents include alcohols and acid catalysts like sulfuric acid, with reactions carried out under reflux.

Reduction: Reducing agents such as lithium aluminum hydride are used, often in anhydrous solvents like diethyl ether.

Major Products

Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Reduction: 4-Fluoro-3-(4-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H11F O3

- Molecular Weight : 252.24 g/mol

- Key Functional Groups : Fluorine atoms and a methoxy group attached to a benzoic acid core.

The presence of fluorine enhances the compound's lipophilicity and biological activity, making it a valuable building block in drug development and organic synthesis.

Medicinal Chemistry

4-Fluoro-3-(4-methoxyphenyl)benzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for:

- Targeted Drug Design : The compound can be modified to develop new drugs targeting specific diseases, including cancer and neurodegenerative disorders. For instance, derivatives of this compound are being explored for their potential in treating Alzheimer's disease due to their ability to interact with biological targets effectively .

- Enzyme Inhibition Studies : The unique structure allows researchers to investigate enzyme interactions, which is crucial for understanding drug mechanisms and improving therapeutic efficacy.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules:

- Synthesis of Esters and Amides : The carboxylic acid group can undergo esterification reactions with alcohols, producing various esters that are useful in fragrance and flavor industries.

- Nucleophilic Aromatic Substitution : The fluorine atom can be substituted with other functional groups, providing pathways to synthesize more complex aromatic compounds.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Development : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups often enhances the material's resistance to solvents and thermal degradation.

- Liquid Crystals : The compound's structure makes it a candidate for developing liquid crystal materials used in displays and other electronic applications.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. Modifications at the methoxy group led to enhanced binding affinity to cancer-related targets, showcasing its potential as a lead compound in drug discovery.

Case Study 2: Development of Alzheimer’s Therapeutics

Research indicated that compounds derived from this compound were effective in inhibiting enzymes associated with Alzheimer's disease. These findings underscore the compound's relevance in developing therapeutic agents aimed at neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxyphenyl)benzoic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and leading to downstream effects in biological pathways.

Material Properties: In material science, its unique structure can impart specific physical properties to polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.

4-Methoxyphenylboronic acid: Used in similar coupling reactions but lacks the fluoro group, affecting its reactivity.

3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains additional fluorine atoms, which can significantly alter its chemical properties and applications.

Uniqueness

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is unique due to the combination of the fluoro and methoxyphenyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications where both electronic and steric effects are important .

Biological Activity

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may enhance its reactivity and binding affinity to biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to enzymes and receptors, while the methoxy group influences its electronic properties, affecting reactivity and interactions with biological molecules. The sulfonamide group may inhibit enzyme activity by mimicking substrate structures, thus interfering with metabolic pathways.

Antimicrobial Activity

Research has indicated that derivatives of 4-fluorobenzoic acid exhibit significant antimicrobial properties. A study evaluated various hydrazide hydrazones derived from 4-fluorobenzoic acid against several pathogens. The results demonstrated promising antimicrobial effects, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of 4-Fluoro Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 4-Fluorobenzoic acid | S. aureus | 18 | |

| Hydrazone derivative | Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of the methoxy group is believed to play a critical role in modulating inflammatory responses .

Case Study: Inhibition of TNF-α Production

In vitro studies demonstrated that treatment with this compound significantly reduced TNF-α levels in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent research has highlighted the anticancer properties of fluorinated benzoic acids. A series of studies focused on the compound's ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound were shown to have IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .

Table 2: Anticancer Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.